molecular formula C23H18N2O6 B1225630 2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester

2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester

Cat. No. B1225630
M. Wt: 418.4 g/mol
InChI Key: FRINEQRALXNDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester is a member of benzophenones.

Scientific Research Applications

Application in Cirrhosis and Portal Hypertension Research

NCX-1000, a derivative of this compound, was tested for its efficacy in patients with cirrhosis and portal hypertension. Despite its selective vasodilatory effects on intrahepatic circulation in animal models, the clinical trial concluded that NCX-1000 did not decrease portal pressure in patients. However, it was observed to have systemic effects, including a significant reduction of systolic blood pressure and hepatic blood flow, suggesting potential for systemic applications (Berzigotti et al., 2010).

Exposure and Metabolism Studies

Studies have shown that compounds structurally related to 2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester, such as parabens, are widely present in personal care products, food packages, and material coatings. Research into the occurrence of these compounds in indoor dust from different regions suggests potential exposure to humans, which may have implications for health and the environment (Wang et al., 2012).

Contribution to Pharmacokinetics and Toxicology

The pharmacokinetics and potential toxicological effects of related compounds have been a subject of research. Studies have been conducted to understand the metabolic pathways, systemic availability, and potential health risks associated with the exposure to such compounds. The findings of these studies contribute to the broader understanding of the pharmacokinetics and toxicological profiles of complex chemical mixtures (Higuchi & Shiobara, 1980).

properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

[2-(3-nitroanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate

InChI

InChI=1S/C23H18N2O6/c1-15-9-11-16(12-10-15)22(27)19-7-2-3-8-20(19)23(28)31-14-21(26)24-17-5-4-6-18(13-17)25(29)30/h2-13H,14H2,1H3,(H,24,26)

InChI Key

FRINEQRALXNDGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester

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